3-(benzenesulfonyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propanamide
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Overview
Description
3-(benzenesulfonyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propanamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a phenylsulfonyl group and a propanamide moiety. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
3-(benzenesulfonyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propanamide has several scientific research applications:
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s worth noting that related pyrazolo[3,4-d]pyrimidine derivatives have been reported to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
It’s known that protein kinases, which are potential targets of this compound, play a crucial role in various cellular signaling processes . Therefore, the inhibition of these kinases can significantly affect these pathways and their downstream effects.
Result of Action
Related compounds have shown cytotoxic activities against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenylsulfonyl group is then introduced via sulfonylation reactions, and the final step involves the formation of the propanamide moiety through amidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Industrial production often employs automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization are used to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolopyrimidine derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Comparison with Similar Compounds
Similar Compounds
2-methylpyrazolo[1,5-a]pyrimidin-6-amine: A related compound with a similar core structure but different functional groups.
2-cyano-N’-[imino(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetohydrazide: Another derivative with distinct chemical properties.
Uniqueness
3-(benzenesulfonyl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its phenylsulfonyl and propanamide moieties contribute to its distinct properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-12-9-15-17-10-13(11-20(15)19-12)18-16(21)7-8-24(22,23)14-5-3-2-4-6-14/h2-6,9-11H,7-8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRUTZIRSZERLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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